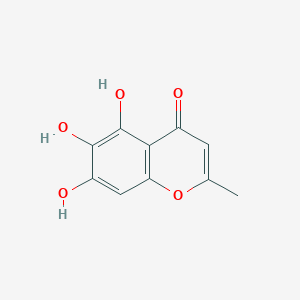

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6,7-trihidroxi-2-metil-4H-cromen-4-ona es un compuesto heterocíclico que pertenece a la clase de las cromonas. Las cromonas son conocidas por sus diversas actividades biológicas y son ampliamente estudiadas en química medicinal. Este compuesto, en particular, se caracteriza por sus tres grupos hidroxilo en las posiciones 5, 6 y 7, y un grupo metilo en la posición 2 del esqueleto de cromen-4-ona.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5,6,7-trihidroxi-2-metil-4H-cromen-4-ona generalmente implica la ciclización de precursores adecuados en condiciones ácidas o básicas. Un método común es la condensación de 2-hidroxiacetofenona con ácido malónico en presencia de una base, seguida de pasos de ciclización y oxidación . Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para asegurar altos rendimientos y pureza del producto.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de los parámetros de reacción pueden mejorar la eficiencia y la escalabilidad del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto deseado con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

5,6,7-trihidroxi-2-metil-4H-cromen-4-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.

Reducción: El grupo carbonilo se puede reducir para formar derivados dihidro.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.

Principales productos formados

Oxidación: Formación de quinonas.

Reducción: Formación de derivados dihidro.

Sustitución: Formación de derivados alquilados o acilatos.

Aplicaciones Científicas De Investigación

5,6,7-trihidroxi-2-metil-4H-cromen-4-ona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus propiedades antioxidantes y antiinflamatorias.

Medicina: Se investiga para posibles efectos terapéuticos, incluyendo actividades anticancerígenas y antivirales.

Industria: Se utiliza en el desarrollo de tintes y pigmentos.

Mecanismo De Acción

El mecanismo de acción de 5,6,7-trihidroxi-2-metil-4H-cromen-4-ona implica su interacción con varios objetivos moleculares y vías:

Actividad antioxidante: Los grupos hidroxilo pueden eliminar radicales libres, reduciendo el estrés oxidativo.

Actividad antiinflamatoria: Inhibición de enzimas y citocinas proinflamatorias.

Actividad anticancerígena: Inducción de apoptosis e inhibición de la proliferación celular en células cancerosas.

Comparación Con Compuestos Similares

Compuestos similares

5,6,7-trihidroxi-2-fenil-4H-cromen-4-ona: Estructura similar pero con un grupo fenilo en lugar de un grupo metilo.

5,6,7-trihidroxi-2-(4-metoxifenil)-4H-cromen-4-ona: Contiene un grupo metoxifenilo en la posición 2.

Singularidad

5,6,7-trihidroxi-2-metil-4H-cromen-4-ona es único debido a su patrón de sustitución específico, que confiere actividades biológicas y reactividad química distintas en comparación con sus análogos .

Actividad Biológica

5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one, commonly referred to as a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H8O5

- Molecular Weight : 208.17 g/mol

- CAS Number : 5186-26-5

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capacity . Research indicates that it effectively scavenges free radicals and reduces oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity . It has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. For instance, a study highlighted its ability to inhibit cell proliferation and promote apoptosis in breast cancer cells .

Antimicrobial Activity

This compound also displays antimicrobial properties against a range of pathogens. It has been particularly effective against Streptococcus mutans, a bacterium associated with dental caries. The compound disrupts biofilm formation and inhibits the expression of genes related to bacterial virulence .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory effects , which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Research indicates that this flavonoid may possess neuroprotective properties , potentially benefiting conditions such as Alzheimer's disease. Its antioxidant effects contribute to neuronal protection against oxidative stress-induced damage .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups present in the structure contribute to its ability to neutralize free radicals.

- Modulation of Cell Signaling Pathways : The compound influences various signaling pathways that regulate cell survival and apoptosis.

- Gene Expression Regulation : It affects the expression of genes involved in inflammation and microbial resistance.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .

Case Study 2: Antimicrobial Effects

In vitro studies showed that this compound inhibited biofilm formation by S. mutans at concentrations as low as 100 µg/mL. Additionally, it downregulated the expression of gtfB and gtfC genes responsible for glucan synthesis, which is critical for biofilm stability .

Propiedades

Número CAS |

5186-26-5 |

|---|---|

Fórmula molecular |

C10H8O5 |

Peso molecular |

208.17 g/mol |

Nombre IUPAC |

5,6,7-trihydroxy-2-methylchromen-4-one |

InChI |

InChI=1S/C10H8O5/c1-4-2-5(11)8-7(15-4)3-6(12)9(13)10(8)14/h2-3,12-14H,1H3 |

Clave InChI |

HEVICQKVVHUFCP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.